Bis((1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl) 2-dodecyl-2-methylmalonate

Description

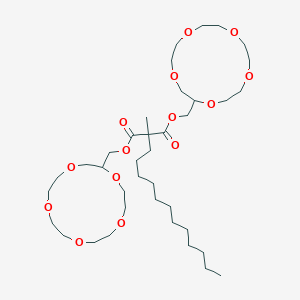

Bis((1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl) 2-dodecyl-2-methylmalonate is a synthetic macrocyclic compound featuring two 15-membered pentaoxacyclopentadecane (crown ether) rings linked via methyl groups to a central malonate ester core. The malonate moiety is further substituted with a hydrophobic dodecyl (C₁₂H₂₅) chain and a methyl group.

Properties

IUPAC Name |

bis(1,4,7,10,13-pentaoxacyclopentadec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70O14/c1-3-4-5-6-7-8-9-10-11-12-13-38(2,36(39)51-32-34-30-47-24-22-43-16-14-41-18-20-45-26-28-49-34)37(40)52-33-35-31-48-25-23-44-17-15-42-19-21-46-27-29-50-35/h34-35H,3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSJDFMINZMRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCOCCO1)C(=O)OCC2COCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545347 | |

| Record name | Bis[(1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl] dodecyl(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87505-87-1 | |

| Record name | Bis[(1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl] dodecyl(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl) 2-dodecyl-2-methylmalonate involves a multi-step reaction process . The general synthetic route includes:

Formation of the pentaoxacyclopentadecan-2-ylmethyl intermediate: This step involves the reaction of a suitable precursor with lithium t-butoxide and lithium bromide in 2-methyl-propan-2-ol.

Hydrogenation: The intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst.

Malonate ester formation: The final step involves the reaction of the hydrogenated intermediate with silver cyanide in benzene under heating conditions to form the desired malonate ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols under suitable conditions.

Substitution: The malonate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Alcohol derivatives of the malonate ester.

Substitution: Various substituted malonate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology: In biological research, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with bioactive molecules.

Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in the field of targeted drug delivery and controlled release systems.

Industry: In industrial applications, the compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Bis((1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl) 2-dodecyl-2-methylmalonate exerts its effects is primarily through its ability to form stable complexes with various molecules. The ether linkages and malonate ester groups provide multiple binding sites, allowing the compound to interact with different molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with (2S,2'S)-2,2'-Bis[1,4,7,10,13-pentaoxacyclopentadecane] (C₂₀H₃₈O₁₀)

Key Similarities :

Key Differences :

*Estimation based on malonate (C₇H₁₀O₄) + 2×(C₁₅H₂₈O₅) + C₁₂H₂₅.

The dodecyl chain in the target compound significantly enhances hydrophobicity, making it more suitable for non-polar environments or micelle formation compared to the simpler, symmetric bis-crown ether .

Comparison with Crown Ether Esters

Crown ethers esterified with alkyl or aryl groups (e.g., benzo-15-crown-5 esters) share the following traits with the target compound:

- Chelation Capacity : Retention of ion-binding properties despite ester modifications.

- Reactivity: Ester groups increase susceptibility to hydrolysis compared to non-esterified crown ethers .

Comparison with Malonate Derivatives

Malonate esters with hydrophobic tails (e.g., diethyl dodecylmalonate) share the lipophilic core but lack macrocyclic ethers. The target compound’s crown ethers add:

- Dual Functionality : Simultaneous hydrophobic and polar interaction sites.

Quantitative Structural Similarity Analysis

Using graph-based comparison methods (), the target compound’s structure can be decomposed into subgraphs:

- Crown Ether Subgraphs : Shared with (2S,2'S)-2,2'-Bis[1,4,7,10,13-pentaoxacyclopentadecane].

- Malonate Ester Subgraph : Distinct from other crown ether derivatives.

A Tanimoto coefficient analysis () would yield moderate similarity (~0.4–0.6) with bis-crown ethers and lower similarity (~0.2–0.3) with simple malonate esters, reflecting partial structural overlap.

Research Implications and Gaps

- Applications: Potential as a phase-transfer catalyst or ionophore in non-aqueous media due to combined polar/non-polar domains.

- Knowledge Gaps: Limited experimental data on ion-binding selectivity, hydrolysis kinetics, or solubility profiles. Further studies are needed to quantify these properties .

Biological Activity

Bis((1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methyl) 2-dodecyl-2-methylmalonate (CAS No. 87505-87-1) is a complex organic compound with the molecular formula C38H70O14 and a molecular weight of approximately 751 g/mol. This compound belongs to the class of polyether derivatives and is notable for its amphiphilic properties due to the presence of dodecyl and malonate groups, which contribute to its solubility in organic solvents and ability to form stable complexes with metal ions.

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : The reaction of suitable precursors with lithium t-butoxide and lithium bromide in a solvent like 2-methyl-propan-2-ol.

- Hydrogenation : The intermediate undergoes hydrogenation using palladium on carbon as a catalyst.

- Malonate Ester Formation : Finally, the hydrogenated intermediate reacts with silver cyanide in benzene under heating conditions to yield the desired malonate ester.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules. The ether linkages and malonate ester groups provide multiple binding sites that allow the compound to interact with enzymes, receptors, and other proteins. This interaction can modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Case Study : A study tested the compound against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

These findings suggest that this compound may have potential as an anticancer agent due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanistic Insights

The mechanism behind the antimicrobial and cytotoxic effects appears to involve:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into microbial membranes or cancer cell membranes, leading to disruption and subsequent cell death.

- Enzyme Inhibition : Interaction with specific enzymes involved in cellular metabolism may inhibit their function, contributing to the observed biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.